![molecular formula C13H30O2Si2 B14283212 [Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane) CAS No. 122424-47-9](/img/structure/B14283212.png)
[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane): is an organosilicon compound characterized by its unique structure, which includes a cyclopentane ring bonded to two methyleneoxy groups, each of which is further bonded to a trimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane) typically involves the reaction of cyclopentane-1,1-diylbis(methyleneoxy) with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane) can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, which can reduce the methyleneoxy groups to methylene groups.
Substitution: The compound can undergo nucleophilic substitution reactions where the trimethylsilane groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halides, alkoxides.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Methylene derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane) is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as a building block in the development of new materials with unique properties.
Biology: In biological research, this compound can be used to modify surfaces of biomolecules, enhancing their stability and functionality. It is also explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: In medicine, [Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane) is investigated for its potential use in developing new therapeutic agents. Its unique structure allows for the design of molecules with specific biological activities.
Industry: Industrially, this compound is used in the production of advanced materials such as silicone-based polymers and resins. It is also utilized in the development of coatings and adhesives with enhanced properties.
Mecanismo De Acción
The mechanism by which [Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane) exerts its effects is primarily through its ability to form stable bonds with various substrates. The trimethylsilane groups provide hydrophobic characteristics, while the methyleneoxy groups offer sites for further functionalization. This dual functionality allows the compound to interact with a wide range of molecular targets, facilitating its use in diverse applications.
Propiedades
Número CAS |
122424-47-9 |
|---|---|
Fórmula molecular |
C13H30O2Si2 |
Peso molecular |
274.55 g/mol |
Nombre IUPAC |
trimethyl-[[1-(trimethylsilyloxymethyl)cyclopentyl]methoxy]silane |
InChI |
InChI=1S/C13H30O2Si2/c1-16(2,3)14-11-13(9-7-8-10-13)12-15-17(4,5)6/h7-12H2,1-6H3 |
Clave InChI |
RPHRLSUIKWEVAE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCC1(CCCC1)CO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283138.png)
![[Oxetane-3,3-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283143.png)
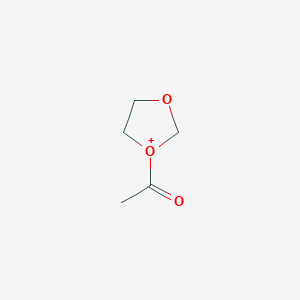
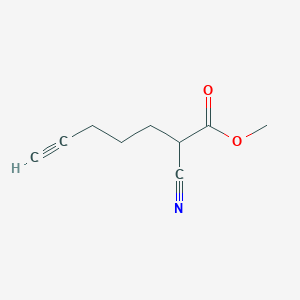
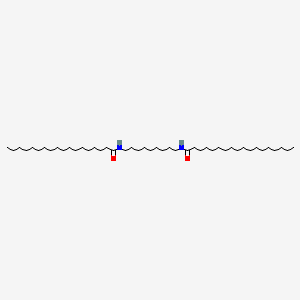
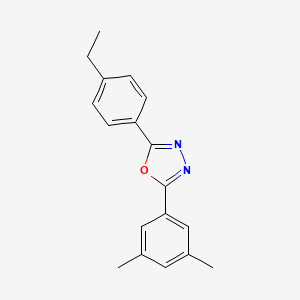

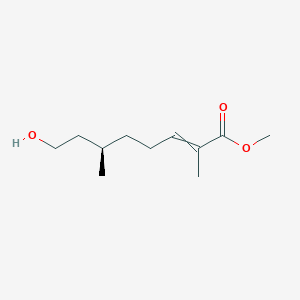
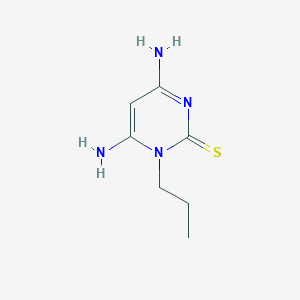
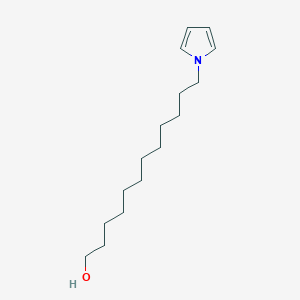
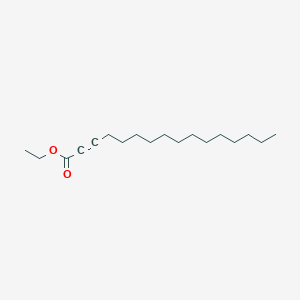
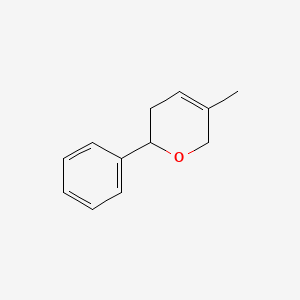
![N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea](/img/structure/B14283221.png)
